molecular formula C6H6N2S B12334857 4-Methyl-5-methylidenepyrimidine-2-thione

4-Methyl-5-methylidenepyrimidine-2-thione

Cat. No.: B12334857
M. Wt: 138.19 g/mol
InChI Key: MJJIPIFIJMDLDT-UHFFFAOYSA-N
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Description

4-Methyl-5-methylidenepyrimidine-2-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a sulfur atom at the 2-position of the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-methylidenepyrimidine-2-thione can be achieved through various cyclization processes. The most common methods include [3+3], [4+2], and [5+1] cyclization reactions. These methods involve the reaction of appropriate precursors under specific conditions to form the desired pyrimidine ring with an exocyclic sulfur atom .

Industrial Production Methods

Industrial production of this compound typically involves the use of sulfur-containing reagents and 2-halo derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve the use of catalysts and solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-methylidenepyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Lawesson’s reagent and phosphorus pentasulfide for thionation, and various oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidine derivatives. These products have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

4-Methyl-5-methylidenepyrimidine-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-5-methylidenepyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the synthesis of nucleic acids in microbial cells, leading to antimicrobial activity .

Comparison with Similar Compounds

4-Methyl-5-methylidenepyrimidine-2-thione can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its exocyclic sulfur atom, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

4-methyl-5-methylidenepyrimidine-2-thione

InChI

InChI=1S/C6H6N2S/c1-4-3-7-6(9)8-5(4)2/h3H,1H2,2H3

InChI Key

MJJIPIFIJMDLDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)N=CC1=C

Origin of Product

United States

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